1-(2-Hydroxyethyl)cyclohexanol
Description
Molecular Structure and Isomerism
The structural characteristics of 1-(2-Hydroxyethyl)cyclohexanol are fundamentally dictated by its cyclohexane (B81311) core. The arrangement of its atoms in space, particularly the orientation of the hydroxyl and hydroxyethyl (B10761427) groups, is key to understanding its behavior.
Structural Conformations
Like other cyclohexane derivatives, the six-membered ring of this compound is not planar. To minimize steric and torsional strain, it predominantly adopts a chair conformation. researchgate.netdoi.org In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
These two chair conformations can interconvert through a process known as a ring flip. During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. For substituted cyclohexanes, the two chair conformations are often not of equal energy. The conformation that places the larger substituent group in the more spacious equatorial position is generally more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions.
In the case of this compound, both the hydroxyl group and the 2-hydroxyethyl group are attached to the same carbon atom. As such, one will be in an axial position while the other is equatorial in a given chair conformation. A ring flip would interchange these positions. The relative stability of these two conformers would depend on the steric bulk of the hydroxyl versus the 2-hydroxyethyl group. Generally, the larger 2-hydroxyethyl group would be favored in the equatorial position to minimize steric strain.
It is also important to consider the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This could influence the conformational preference, potentially stabilizing a conformation that might otherwise be less favored due to steric factors.
Stereochemical Considerations
Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. While this compound itself does not have a chiral center on the cyclohexane ring at the C1 position (since two of the substituents on C1 are part of the ring), the introduction of substituents elsewhere on the ring or on the side chain could create stereoisomers.
For the parent molecule, there are no stereoisomers as there are no chiral centers. However, if we consider related substituted analogs, the potential for stereoisomerism becomes apparent. For instance, in a related but different compound, (1S,2S)-2-[(1R)-1-hydroxyethyl]-1-cyclohexanol, there are three defined stereocenters, leading to a specific three-dimensional structure. grafiati.com The study of such isomers is crucial as different stereoisomers can have distinct biological activities and physical properties.
The synthesis of specific stereoisomers of cyclohexanol (B46403) derivatives often requires stereoselective methods, which may involve the use of chiral auxiliaries or enzymes to control the spatial arrangement of the atoms during the reaction. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJEDVJYGRFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298207 | |
| Record name | cyclohexaneethanol, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40894-17-5 | |
| Record name | NSC121494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexaneethanol, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 2 Hydroxyethyl Cyclohexanol and Its Derivatives
Classical Synthetic Approaches
Classical synthetic routes to 1-(2-hydroxyethyl)cyclohexanol primarily involve the formation of the key carbon-carbon bond between the cyclohexyl ring and the hydroxyethyl (B10761427) moiety, followed by or concurrent with the establishment of the hydroxyl groups.
Nucleophilic Addition Reactions
Nucleophilic addition reactions are a cornerstone for the synthesis of this compound, allowing for the direct construction of the carbon skeleton. A notable method in this category is the Reformatsky reaction. This reaction involves the treatment of a ketone, in this case, cyclohexanone (B45756), with an α-halo ester and a metal, typically zinc.
For instance, the synthesis of ethyl (1-hydroxycyclohexyl)acetate can be achieved by reacting cyclohexanone with ethyl chloroacetate (B1199739) in the presence of zinc. thieme-connect.com The reaction is initiated with a crystal of iodine and is carried out in a benzene-ether solvent mixture under reflux conditions. thieme-connect.com This method provides the precursor ester in good yield.
Table 1: Synthesis of Ethyl (1-hydroxycyclohexyl)acetate via Reformatsky Reaction thieme-connect.com
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
| Cyclohexanone, Ethyl chloroacetate | Zinc, Iodine | Benzene-Ether (1:1) | Reflux, 80°C, 6 h | Ethyl (1-hydroxycyclohexyl)acetate | Not specified in the abstract |
The subsequent step to obtain this compound would involve the reduction of the ester group of ethyl (1-hydroxycyclohexyl)acetate to a primary alcohol. This transformation is a standard procedure in organic synthesis and is discussed in the reductive transformations section.
Another plausible nucleophilic addition approach involves the reaction of a Grignard reagent with ethylene (B1197577) oxide. wikipedia.org While not specifically documented for this compound, one could envision the formation of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) which would then react with ethylene oxide to yield 1-(2-hydroxyethyl)cyclohexane. Subsequent oxidation at the benzylic position is not feasible here. A more direct, albeit challenging, approach would be the nucleophilic attack of a hydroxyethyl anion equivalent on cyclohexanone.
Reductive Transformations
Reductive transformations are crucial for the synthesis of this compound, particularly in converting carbonyl or ester functionalities into the desired hydroxyl groups.
Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. The reduction of the ester precursor, ethyl (1-hydroxycyclohexyl)acetate, to this compound can potentially be achieved through catalytic hydrogenation. This process typically employs transition metal catalysts such as copper- or nickel-based catalysts under hydrogen pressure. rsc.orgnih.gov For example, the hydrogenation of ethyl acetate (B1210297) to ethanol (B145695) has been successfully carried out using Ni-based catalysts derived from Ni/Al hydrotalcite-like compounds. nih.gov Such a method could be adapted for the reduction of the more complex ester, ethyl (1-hydroxycyclohexyl)acetate.
Table 2: Representative Conditions for Catalytic Hydrogenation of Esters to Alcohols nih.gov
| Substrate | Catalyst | Temperature | Pressure | Product |
| Ethyl Acetate | Ni-based catalyst from Ni/Al hydrotalcite | 250°C | 6 MPa H₂ | Ethanol |
Chemical Reduction Strategies
Chemical reduction offers a versatile laboratory-scale alternative to catalytic hydrogenation for the conversion of ethyl (1-hydroxycyclohexyl)acetate to this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran.
The general mechanism involves the nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde to form the primary alcohol upon acidic workup. Given the presence of a hydroxyl group in the starting material, a stoichiometric amount of the reducing agent would be required to account for the deprotonation of this group.
Multistep Synthetic Routes (e.g., via Cyanohydrin, Dihydroxylation)
Multistep synthetic sequences provide alternative pathways to this compound, often allowing for greater control over the introduction of functional groups.
A potential route could commence with the formation of cyclohexanone cyanohydrin. This is achieved by reacting cyclohexanone with a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide. rsc.org The resulting cyanohydrin can then be hydrolyzed to the corresponding α-hydroxy acid, (1-hydroxycyclohexyl)acetic acid. Subsequent esterification to ethyl (1-hydroxycyclohexyl)acetate followed by reduction, as previously described, would yield the target diol.
Another hypothetical multistep synthesis could involve the dihydroxylation of a suitable alkene precursor, such as 1-(vinyl)cyclohexanol. The synthesis of this precursor could be achieved through the reaction of cyclohexanone with a vinyl Grignard reagent. Subsequent syn-dihydroxylation of the vinyl group, for example using osmium tetroxide or potassium permanganate, would yield 1-(1,2-dihydroxyethyl)cyclohexanol, a derivative of the target compound. To obtain the target compound itself, a more complex strategy would be required.
Stereoselective and Asymmetric Synthesis
The stereoselective and asymmetric synthesis of this compound is of significant interest due to the potential for this compound to be used as a chiral auxiliary or as a building block for enantiomerically pure pharmaceuticals. Although specific studies on the asymmetric synthesis of this particular diol are not prevalent in the literature, methodologies developed for analogous systems can be considered.
For instance, asymmetric versions of the Reformatsky reaction could be employed to generate an enantiomerically enriched precursor, ethyl (1-hydroxycyclohexyl)acetate. This could involve the use of chiral ligands to control the stereochemical outcome of the addition to cyclohexanone.
Furthermore, the catalytic asymmetric synthesis of cyanohydrins is a well-established field. semanticscholar.orgorganic-chemistry.org The use of chiral catalysts, such as synthetic cyclic dipeptides or metal-salen complexes, can facilitate the enantioselective addition of cyanide to aldehydes and ketones. semanticscholar.orgorganic-chemistry.org This approach could provide an enantiomerically enriched cyanohydrin intermediate, which could then be carried forward to the chiral diol.
Organocatalytic domino or cascade reactions have also emerged as powerful tools for the stereocontrolled synthesis of complex cyclohexane (B81311) derivatives. nih.gov While not directly applied to this compound, these methods, which can create multiple stereocenters in a single pot with high stereoselectivity, demonstrate the potential for developing a sophisticated asymmetric synthesis for this target molecule.
Chiral Auxiliary Applications
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org This strategy is a powerful tool for asymmetric synthesis, allowing for the selective formation of one enantiomer over another. wikipedia.orgresearchgate.net The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the approach of reagents, leading to a preferred stereoisomer. wikipedia.orgresearchgate.net After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A variety of chiral auxiliaries have been developed and are derived from readily available natural products. researchgate.net Common classes of chiral auxiliaries include those based on menthol, amino alcohols, oxazolidinones, and camphor. For instance, trans-2-phenyl-1-cyclohexanol (B1200244) has been utilized as a chiral auxiliary in ene reactions. wikipedia.org While cyclohexyl-based structures are present in some chiral auxiliaries, specific documented applications of this compound itself as a chiral auxiliary are not extensively reported in the reviewed literature. The principles of chiral auxiliary-based synthesis, however, provide a foundational methodology for the potential development of new chiral auxiliaries derived from this compound for stereoselective transformations.
Enzymatic and Biocatalytic Transformations
The use of enzymes and whole-cell microbial systems in organic synthesis offers a green and highly selective alternative to traditional chemical methods. These biocatalytic approaches are particularly effective in the synthesis of chiral molecules due to the inherent stereospecificity of enzymes.
Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with a high degree of stereoselectivity. frontiersin.orgrsc.orggoogle.com This makes them particularly valuable for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical industry. researchgate.netnih.govrsc.org The stereochemical outcome of the reduction can often be controlled by selecting a KRED with the desired stereopreference, as different enzymes can produce either the (R)- or (S)-enantiomer of the alcohol product. frontiersin.org
The substrate scope of KREDs is broad and includes a variety of cyclic ketones. researchgate.net The stereoselective reduction of substituted cyclohexanones, for example, can be achieved with high diastereoselectivity and enantioselectivity. nist.gov While specific studies on the ketoreductase-mediated reduction of a precursor ketone to this compound are not detailed in the available literature, the general applicability of KREDs to substituted cyclohexanones suggests this as a viable synthetic route. The enzyme would catalyze the reduction of the ketone functionality on the cyclohexane ring to a hydroxyl group, with the stereochemistry at this new chiral center being controlled by the enzyme's active site.
Table 1: Examples of Ketoreductase-Mediated Reductions of Cyclic Ketones
| Substrate | Ketoreductase (KRED) | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| α-amido-β-keto ester | KRED-02 | cis-(2S,3R) | 99% | >99% |
| α-amido-β-keto ester | KRED-10 | trans-(2R,3R) | 98% | >99% |
| α-amino β-keto esters | WTEA mutant M30 | (2S, 3R) | >99% | >99% |
| α-nitro ketones | YGL039w | Varies with substrate | Not specified | up to >99% |
| α-nitro ketones | RasADH/SyADH | Varies with substrate | Not specified | up to >99% |
Microbial biotransformation utilizes whole microbial cells to carry out chemical transformations on a substrate. These processes can involve a single enzymatic step or a series of reactions catalyzed by the microorganism's metabolic pathways. A key advantage of using whole cells is that they contain the necessary enzymes and cofactors for the desired reaction, and the cofactor regeneration is handled by the cell's metabolism.
The biotransformation of cyclohexane and its derivatives has been a subject of study. For instance, the metabolism of cyclohexane in humans leads to the formation of cyclohexanol (B46403) and subsequently 1,2- and 1,4-cyclohexanediol. nih.gov This indicates that biological systems possess the enzymatic machinery to introduce hydroxyl groups onto the cyclohexane ring. While direct microbial production of this compound is not explicitly documented, it is plausible that a suitable microbial host could be identified or engineered to convert a precursor molecule, such as 1-(2-oxoethyl)cyclohexanol or a related compound, into the desired diol.
Cascade biocatalysis, or multi-enzyme cascade reactions, involves the use of multiple enzymes in a single pot to carry out a sequence of reactions. sciepublish.commdpi.com This approach is highly efficient as it avoids the need to isolate and purify intermediates, which can save time and resources. sciepublish.com These cascades can be designed to perform complex chemical transformations and are being increasingly explored for the synthesis of valuable chemicals from simple starting materials. sciepublish.comnih.gov
A potential biocatalytic cascade for the synthesis of this compound could start from a more readily available precursor like cyclohexanol. For example, a cascade involving an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) has been used to convert cyclohexanol to ε-caprolactone. nih.gov A conceptually similar multi-enzyme system could be designed to introduce the hydroxyethyl group onto the cyclohexane ring. Such a cascade might involve an initial oxidation of a precursor, followed by a carbon-carbon bond-forming step and a final reduction to yield this compound. The development of such artificial enzyme cascades holds significant promise for the efficient and sustainable synthesis of functionalized molecules. nih.gov
Diastereoselective Control in Synthesis
Achieving diastereoselective control is a central challenge in the synthesis of molecules with multiple stereocenters, such as this compound. Diastereoselective reactions aim to produce a single diastereomer out of several possibilities. Various strategies have been developed to control the diastereoselectivity of reactions involving cyclic compounds.
For the synthesis of substituted cyclohexanones, which are precursors to cyclohexanols, cascade Michael-aldol reactions have been employed to create highly functionalized ring systems with good diastereoselectivity. beilstein-journals.org The stereochemical outcome of these reactions is influenced by the reaction conditions and the nature of the catalysts and substrates used.
In the context of synthesizing 1,2-disubstituted cyclohexanes, methods such as iridium-catalyzed asymmetric hydrogenation of cyclohexene (B86901) derivatives have been shown to produce cis-isomers with high diastereoselectivity and enantioselectivity. nih.gov Nickel-catalyzed asymmetric migratory hydroalkylation is another powerful method for the selective synthesis of 1,2-cis disubstituted cycloalkanes. nih.gov These approaches highlight the importance of catalyst selection in directing the stereochemical outcome of a reaction. The choice of catalyst and reaction conditions can favor the formation of either the cis or trans diastereomer of a 1,2-disubstituted cyclohexane derivative. When considering the synthesis of this compound, these principles of diastereoselective control would be critical in selectively forming the desired stereoisomer.
Catalytic Approaches in Synthesis
Catalytic methods are at the forefront of modern organic synthesis due to their efficiency and ability to promote reactions with high selectivity. For the synthesis of cyclohexanol and its derivatives, catalytic hydrogenation is a key technology.
The hydrogenation of cyclohexyl acetate to produce cyclohexanol and ethanol has been demonstrated using Zn-promoted Cu/Al2O3 catalysts. rsc.org This reaction provides a route to cyclohexanol from a derivative of cyclohexene. Similarly, the catalytic hydrogenation of cyclohexanone is a well-established industrial process for producing cyclohexanol, often employing platinum-based catalysts. princeton.edu
Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule like isopropanol (B130326) or formic acid. encyclopedia.pub This technique can be applied to the reduction of ketones and other unsaturated compounds. Furthermore, the development of asymmetric catalytic methods allows for the enantioselective synthesis of chiral cyclohexanes. For example, chiral iridium(I) complexes have been used for the asymmetric synthesis of enantioenriched cyclohexanes via hydrogen borrowing catalysis.
For the synthesis of this compound, a potential catalytic approach could involve the catalytic opening of cyclohexene oxide with a suitable nucleophile to introduce the hydroxyethyl group, followed by catalytic reduction of any remaining unsaturation or carbonyl groups. The choice of catalyst would be crucial in controlling the regioselectivity and stereoselectivity of such a transformation.
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the construction of C-O bonds, essential for the synthesis of diols like this compound. These methods often provide high levels of selectivity and efficiency under mild conditions.
A primary route to vicinal diols is the dihydroxylation of alkenes. High-oxidation-state transition metals, particularly osmium and manganese, are traditionally used for this transformation. wikipedia.org For instance, osmium tetroxide (OsO₄) is a highly reliable reagent for the syn-dihydroxylation of alkenes, though its toxicity and cost necessitate its use in catalytic amounts in conjunction with a stoichiometric co-oxidant. wikipedia.org The Sharpless asymmetric dihydroxylation is a notable example, enabling the synthesis of chiral diols with high enantioselectivity. wikipedia.org Ruthenium-catalyzed syn-dihydroxylation has also been developed as an effective method. organic-chemistry.org
Rhodium and platinum complexes have been employed in the catalytic enantioselective diboration of alkenes, where the resulting 1,2-bis(boronate) ester is subsequently oxidized to the corresponding 1,2-diol. organic-chemistry.org Another approach involves the iridium-catalyzed C-H activation, specifically the silylation of an unactivated δ-C(sp³)-H bond, followed by oxidation to yield 1,4-diols. nih.gov
The ring-opening of epoxides is another key strategy. Cyclohexene oxide, a precursor to cyclohexanediol derivatives, can be polymerized or functionalized using various transition metal catalysts. mdpi.comrsc.org For example, dicationic palladium complexes have shown excellent reactivity in the ring-opening polymerization of cyclohexene oxide. tandfonline.com Furthermore, iron-based catalysts, which are more earth-abundant and less toxic, have been successfully used for the reductive depolymerization of polyesters and polycarbonates to produce diols. ulisboa.pt
The reduction of cyclic ketones is a direct route to cyclohexanol derivatives. For this purpose, catalysts based on iron (FeCl₂·4H₂O) and copper (CuCl₂·2H₂O) have been utilized for the highly stereoselective reduction of six-membered cyclic ketones to the thermodynamically more stable alcohol. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Reactions for Diol Synthesis
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| OsO₄ (catalytic) / NMO | Dihydroxylation | Alkene | syn-Diol | wikipedia.org |
| Rhodium/(S)-Quinap / Bis(catecholato)diboron | Diboration/Oxidation | Alkene | Enantioenriched 1,2-Diol | organic-chemistry.org |
| Dicationic Palladium Complex | Ring-Opening | Cyclohexene Oxide | Poly(cyclohexene oxide) | tandfonline.com |
| Iron(III) Chloride | Hydroalkoxylation | Alkene | Ether/Alcohol | mdpi.com |
| FeCl₂ or CuCl₂ / Lithium dispersion | Ketone Reduction | Cyclic Ketone | Cyclohexanol | organic-chemistry.org |
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), offer significant advantages in terms of catalyst separation, recovery, and recyclability, aligning well with the principles of green chemistry.
For the synthesis of cyclohexanol derivatives, solid catalysts have been effectively employed. Platinum supported on zirconium dioxide (Pt/ZrO₂) has been identified as a potent heterogeneous catalyst for the low-temperature, selective oxidation of cyclohexanol to cyclohexanone using molecular oxygen. researchgate.net While this is an oxidation reaction, it highlights the utility of supported metal catalysts in transformations involving cyclohexanol scaffolds.
In the context of producing precursors, solid acid catalysts are widely used in esterification reactions. The synthesis of cyclohexyl acetate, which can be a precursor to cyclohexanol, has been achieved using a variety of solid acidic catalysts, demonstrating an alternative to homogeneous systems. acs.org Supported iron catalysts, such as iron(III) chloride on montmorillonite (B579905) (Fe-MMT), have proven to be effective, reusable heterogeneous catalysts for the hydroalkoxylation of unactivated alkenes, providing a route to ethers and alcohols. mdpi.com
The asymmetric hydrogenation of ketones to produce chiral alcohols is another area where heterogeneous catalysis has made significant strides. Chirally modified noble metal catalysts, such as platinum modified with cinchona alkaloids, represent a well-studied system for the enantioselective hydrogenation of activated ketones. acs.org The design of these catalytic systems involves optimizing the support material, metal particle size, and the structure of the chiral modifier to achieve high enantioselectivity. acs.org
Table 2: Selected Heterogeneous Catalysts in Cyclohexanol-Related Syntheses
| Catalyst | Support Material | Reaction Type | Reactant | Product | Reference |
| Platinum (Pt) | Zirconium Dioxide (ZrO₂) | Selective Oxidation | Cyclohexanol | Cyclohexanone | researchgate.net |
| Iron(III) Chloride (FeCl₃) | Montmorillonite (MMT) | Hydroalkoxylation | Alkene | Ether/Alcohol | mdpi.com |
| Platinum (Pt) | Al₂O₃-SiO₂ | Asymmetric Hydrogenation | Activated Ketone | Chiral Alcohol | acs.org |
| Solid Acids (e.g., Zeolites, Resins) | Various | Esterification | Cyclohexanol + Acetic Acid | Cyclohexyl Acetate | acs.org |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as versatile solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for various chemical transformations, including the synthesis of diols.
The use of ionic liquids can enhance the enantioselectivity of certain enzymatic reactions. For instance, in the epoxide hydrolase-catalyzed resolution of epoxides to produce chiral 1,2-diols, higher enantioselectivities have been achieved in ionic liquids like [bmim][N(Tf)₂] (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) and [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) compared to conventional aqueous media. The use of ILs can also overcome challenges associated with the low solubility of hydrophobic epoxides in water and can suppress non-enzymatic chemical hydrolysis.
Ionic liquids can also act as catalysts themselves. For example, tris-(2-hydroxyethyl) ammonium (B1175870) acetate has been employed as an efficient and reusable catalyst in the synthesis of pharmaceuticals. This type of protic ionic liquid can play a dual role, acting as both a solvent and a catalyst to activate functional groups.
Furthermore, the combination of ionic liquids with other technologies like microwave irradiation can significantly accelerate reaction rates, leading to high yields in shorter timeframes. This synergy allows for the development of more efficient and greener synthetic protocols.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key considerations include maximizing atom economy, preventing waste, and utilizing enabling technologies like flow chemistry.
Atom Economy Maximization
Introduced by Barry Trost, the concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com
Addition reactions, such as hydrogenations, dihydroxylations, and Diels-Alder cycloadditions, are ideal in terms of atom economy as they theoretically incorporate all reactant atoms into the final product, achieving 100% atom economy. nih.govjocpr.com For example, the synthesis of a vicinal diol from an alkene via dihydroxylation is an addition reaction and thus highly atom-economical. wikipedia.org
In contrast, elimination reactions, such as the dehydration of cyclohexanol to produce cyclohexene and water, have lower atom economy because not all reactant atoms are incorporated into the desired product. umass.edu A quantitative analysis of various industrial synthesis processes for cyclohexanol and cyclohexanone found that a newer esterification-hydrogenation route offered advantages in atom economy over traditional methods like cyclohexane oxidation or phenol (B47542) hydrogenation. sylzyhg.com Designing synthetic pathways that prioritize addition and isomerization reactions over substitution and elimination reactions is a key strategy for maximizing atom economy. nih.gov
Waste Prevention Strategies
A core tenet of green chemistry is the prevention of waste at its source. scranton.edu This involves not only designing reactions with high atom economy but also minimizing or eliminating the use of auxiliary substances like solvents and separation agents.
One effective strategy is the valorization of existing waste streams. For instance, the chemical upcycling of poly(ethylene terephthalate) (PET) waste through aminolysis can produce valuable terephthalamide (B1206420) diol monomers. nih.govfrontiersin.org This approach transforms a problematic waste product into a valuable feedstock for new materials. Similarly, the reductive depolymerization of various waste polyesters and polycarbonates using iron catalysts provides a sustainable route to valuable diols. ulisboa.pt
The use of solvent-free or solid-state reaction conditions is another powerful waste prevention strategy. Reactions conducted by ball-milling, for example, can proceed quantitatively in the solid state without the need for solvents, which eliminates a major source of waste and simplifies product purification. researchgate.net The protection of diols using phenylboronic acid in the solid state is an example of such a wasteless process. researchgate.net
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers numerous advantages over traditional batch processing, aligning with green chemistry principles. nih.gov These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. nih.gov
This technology is particularly well-suited for gas-liquid reactions, which are often limited by mass transfer in batch reactors. The continuous-flow epoxidation of cyclohexene using air as a green oxidant has been shown to achieve high yields and selectivity with significantly reduced reaction times compared to batch processes. beilstein-journals.org This is attributed to the efficient mixing and high surface-area-to-volume ratio in microreactors.
Flow chemistry also enables the "telescoping" of multi-step syntheses, where the output from one reactor is fed directly into the next, avoiding the need for isolation and purification of intermediates. This reduces waste, energy consumption, and processing time. The continuous-flow acetylation of cyclohexanol and the multi-step synthesis of pharmaceuticals like Tramadol (which involves a cyclohexanone derivative) are practical demonstrations of this technology. researchgate.netsemanticscholar.org The ability to safely handle reactive intermediates and perform reactions at elevated temperatures and pressures allows for the exploration of new reaction conditions that are often inaccessible in batch mode. nih.gov
Table 3: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Reference |
| Heat Transfer | Poor, non-uniform | Excellent, precise control | nih.gov |
| Mass Transfer | Often limited, especially for multiphasic systems | Enhanced, high interfacial area | beilstein-journals.org |
| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer, small reaction volumes | nih.gov |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" or longer run time | nih.gov |
| Control | Limited control over reaction parameters | Precise control of temperature, pressure, time | beilstein-journals.org |
| Process Integration | Difficult, requires intermediate work-up | "Telescoping" of multiple steps is feasible | nih.gov |
Reaction Mechanisms and Pathways Involving 1 2 Hydroxyethyl Cyclohexanol
Nucleophilic Substitution Mechanisms (SN1, SN2)
Nucleophilic substitution reactions involving 1-(2-hydroxyethyl)cyclohexanol can proceed through either S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions and the specific hydroxyl group involved. The structure of this compound features a tertiary alcohol group on the cyclohexane (B81311) ring and a primary alcohol group on the ethyl side chain.
S(_N)1 Mechanism:
The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a multi-step process that involves the formation of a carbocation intermediate. ucalgary.calibretexts.org The rate of this reaction is dependent on the concentration of the substrate only. ucalgary.ca The tertiary hydroxyl group on the cyclohexanol (B46403) ring is prone to react via an S(_N)1 pathway due to the stability of the resulting tertiary carbocation.
The mechanism proceeds as follows:
Protonation of the hydroxyl group: In the presence of a strong acid (e.g., HBr), the tertiary hydroxyl group is protonated to form a good leaving group (water). vaia.com
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. ucalgary.cavaia.combrainly.com
Nucleophilic attack: A nucleophile, such as a halide ion, attacks the planar carbocation. ucalgary.cavaia.com This can occur from either face, potentially leading to a racemic mixture if the carbon were chiral. libretexts.org
A similar mechanism is observed in the reaction of 4-(2-hydroxyethyl)-1-methylcyclohexanol with HCl gas, where the tertiary alcohol reacts via an S(_N)1 mechanism to form a chloroalkane. brainly.com
S(_N)2 Mechanism:
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. libretexts.org The rate of this reaction depends on the concentrations of both the substrate and the nucleophile. libretexts.org The primary hydroxyl group on the ethyl chain of this compound is more likely to undergo substitution via an S(_N)2 mechanism, as primary substrates are less sterically hindered. scribd.com
The mechanism involves:
Protonation of the hydroxyl group: Similar to the S(_N)1 mechanism, the primary hydroxyl group is protonated in an acidic medium to become a better leaving group.
Backside attack: The nucleophile attacks the carbon atom bonded to the leaving group from the side opposite to the leaving group. libretexts.org This leads to an inversion of stereochemistry at the reaction center.
In some cases, intramolecular S(_N)2 reactions can occur. For instance, (1R, 2S)-2-(Hydroxyethyl)cyclohexanol can undergo a competitive cyclization to form a five-membered ring through an intramolecular S(_N)2-like reaction. unive.it
| Reaction Type | Substrate Site | Key Intermediate | Rate Determining Step | Stereochemistry |
| S(_N)1 | Tertiary alcohol (on ring) | Tertiary carbocation | Formation of carbocation | Racemization (if chiral) |
| S(_N)2 | Primary alcohol (ethyl chain) | Transition state | Bimolecular collision | Inversion |
Elimination Reactions (e.g., Dehydration)
Dehydration of alcohols is a type of elimination reaction that results in the formation of an alkene through the loss of a water molecule. wpmucdn.com In the case of this compound, this reaction is typically acid-catalyzed. The mechanism can proceed via either an E1 or E2 pathway, largely dependent on the nature of the alcohol (primary, secondary, or tertiary). wpmucdn.com
E1 Mechanism:
The dehydration of the tertiary alcohol on the cyclohexanol ring is expected to follow an E1 (Elimination Unimolecular) mechanism, which is favored for tertiary and secondary alcohols under acidic conditions. wpmucdn.comedubirdie.com
The steps are as follows:
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H(_2)O). chegg.com
Formation of a carbocation: The leaving group departs, forming a tertiary carbocation intermediate. edubirdie.com
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst. chegg.com
This reaction generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. wpmucdn.com
E2 Mechanism:
The dehydration of the primary alcohol on the ethyl side chain would likely proceed through an E2 (Elimination Bimolecular) mechanism, which is more common for primary alcohols. wpmucdn.com This is a concerted, one-step process where a base removes a proton from the beta-carbon at the same time the leaving group departs.
| Mechanism | Alcohol Type | Intermediate | Rate Determining Step | Regioselectivity |
| E1 | Tertiary (on ring) | Carbocation | Formation of carbocation | Zaitsev's Rule |
| E2 | Primary (ethyl chain) | Transition State | Bimolecular elimination | Zaitsev's/Hofmann (depends on base) |
The dehydration of cyclohexanol itself to cyclohexene (B86901) is a well-documented example of an acid-catalyzed E1 elimination. edubirdie.comumass.edu
Oxidation Reactions
The oxidation of this compound can yield different products depending on the oxidizing agent used and which of the two hydroxyl groups is oxidized. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the tertiary alcohol is generally resistant to oxidation under standard conditions but can be cleaved under harsh conditions.
Research on the oxidation of similar structures, like cyclohexanol, shows that it can be oxidized to cyclohexanone (B45756). grafiati.com Further oxidation can lead to the formation of dicarboxylic acids like adipic acid. researchgate.net In the context of this compound, selective oxidation of the primary alcohol is more common.
For instance, oxidation of the primary alcohol group would lead to the formation of 2-(1-hydroxycyclohexyl)acetaldehyde. Further oxidation would yield (1-hydroxycyclohexyl)acetic acid.
| Starting Alcohol | Oxidizing Agent (Example) | Product(s) |
| Primary -CH(_2)OH | PCC (Pyridinium chlorochromate) | 2-(1-Hydroxycyclohexyl)acetaldehyde |
| Primary -CH(_2)OH | KMnO(_4) (Potassium permanganate), H(_2)CrO(_4) (Chromic acid) | (1-Hydroxycyclohexyl)acetic acid |
| Tertiary -OH (on ring) | Harsh conditions (e.g., strong acid, heat) | Ring-opened products |
The oxidation of cyclohexanol to cyclohexanone and cyclohexyl hydroperoxide has been achieved using H(_2)O(_2) in the presence of a VO(acac)(_2) catalyst. grafiati.com Similar catalytic systems could potentially be employed for the selective oxidation of the hydroxyl groups in this compound.
Addition Reactions (e.g., Aldol (B89426), Michael)
While this compound itself does not directly participate as a substrate in aldol or Michael addition reactions, its oxidation products can.
Aldol Addition/Condensation:
The Aldol reaction involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. iitk.ac.inlumenlearning.com If the primary alcohol of this compound is oxidized to 2-(1-hydroxycyclohexyl)acetaldehyde, this aldehyde can then undergo an aldol reaction. Because it has α-hydrogens, it can act as both a nucleophilic enolate donor and an electrophilic carbonyl acceptor in a self-aldol reaction. lumenlearning.com
The mechanism involves the deprotonation of an α-hydrogen to form an enolate, which then attacks the carbonyl carbon of another aldehyde molecule. youtube.com Subsequent protonation yields the β-hydroxy aldehyde product. If the reaction is heated, a condensation reaction can occur, leading to the formation of an α,β-unsaturated aldehyde. youtube.comsigmaaldrich.com
Michael Addition:
The Michael addition is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The product of an aldol condensation of 2-(1-hydroxycyclohexyl)acetaldehyde would be an α,β-unsaturated aldehyde, which can then act as a Michael acceptor. Nucleophiles such as enolates, amines, and thiolates can add to the β-carbon of this acceptor. masterorganicchemistry.com
The synthesis of various fragrance and cosmetic ingredients relies on Michael additions. beilstein-journals.org
| Reaction | Prerequisite | Role of this compound derivative | Key Steps |
| Aldol Addition | Oxidation to aldehyde | Both enolate donor and carbonyl acceptor | Enolate formation, nucleophilic attack, protonation |
| Michael Addition | Aldol condensation to form α,β-unsaturated carbonyl | Michael acceptor | Conjugate addition of a nucleophile |
Deoxydehydration Reactions
Deoxydehydration (DODH) is a reaction that converts vicinal diols (1,2-diols) into alkenes. This reaction involves the removal of two hydroxyl groups and the formation of a double bond. While this compound is a 1,3-diol, not a vicinal diol, related reactions can be considered. A key application of DODH is in the conversion of biomass-derived polyols into valuable chemicals.
For this compound, a tandem dehydration-isomerization-dehydration sequence could conceptually lead to unsaturated products. However, direct deoxydehydration as typically defined for 1,2-diols is not applicable.
Solvothermal Reaction Mechanisms
Solvothermal synthesis is a method for producing materials from chemical reactions in solvents at temperatures and pressures above their boiling point. wikipedia.orgsigmaaldrich.cn This technique has been used to synthesize a variety of nanomaterials. sigmaaldrich.cn
Research has been conducted on the solvothermal reaction between metallic sodium and 1-(2-hydroxyethyl)piperidine (HEP), a structurally related compound, to produce nitrogen-doped graphenic materials. rsc.org In this process, HEP acts as the source of both carbon and nitrogen. The reaction, carried out at temperatures between 300°C and 380°C, leads to the formation of dihydrogen, carbon oxides, methane, and ammonia. rsc.org The primary product is a large sp2 carbon-based network containing various sodium compounds. rsc.org
A similar solvothermal approach using this compound could potentially be employed for the synthesis of carbon materials. The mechanism would likely involve the reaction of the alcohol with a reducing agent like sodium at high temperatures and pressures. The alcohol would decompose, and the carbon atoms would assemble into carbonaceous structures.
| Parameter | Condition | Outcome in related HEP reaction rsc.org |
| Temperature | 300-380 °C | Promotes conversion of liquid to solid/gas |
| Pressure | 100-200 bar | Suitable for high-quality graphenic materials |
| Reactants | Alcohol, Metallic Sodium | Formation of carbon network, H(_2), CO(_x), CH(_4) |
Derivatization Strategies and Functional Group Transformations
Hydroxyl Group Functionalization
The reactivity of the hydroxyl groups is central to the functionalization of 1-(2-Hydroxyethyl)cyclohexanol. These groups can undergo various transformations, including esterification, etherification, and protection/deprotection sequences, to introduce new functionalities or to mask their reactivity during subsequent synthetic steps.
Esterification and etherification are fundamental reactions for modifying the hydroxyl groups of this compound, expanding its utility in the synthesis of more complex molecules. vulcanchem.comcymitquimica.com
Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, to form an ester. libretexts.org The reaction can be catalyzed by acids or bases. For instance, the synthesis of lipophilic esters of similar hydroxyethyl-containing compounds has been achieved by reacting them with acyl chlorides. rsc.org Given the different steric environments of the primary and tertiary hydroxyls in this compound, selective esterification of the less hindered primary alcohol can often be achieved under controlled conditions.
Etherification: This reaction converts the hydroxyl groups into ethers. Common methods include the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. The hydroxyl groups can also be etherified under acidic conditions. acs.org These reactions are valuable for creating precursors for polymers or surfactants. vulcanchem.com The relative reactivity of different alcohols in etherification can be size-dependent, a factor that can be exploited for selective modification. acs.org
A summary of common reagents for these transformations is presented below.
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Esterification | Acyl Halides | Acetyl chloride, Benzoyl chloride | Base (e.g., pyridine, triethylamine) |
| Carboxylic Anhydrides | Acetic anhydride | Acid or base catalyst | |
| Etherification | Alkyl Halides | Methyl iodide, Benzyl bromide | Strong base (e.g., NaH) to form alkoxide |
| Other | 3,4-dihydro-2H-pyran (DHP) | Acid catalyst (e.g., PPTS) |
In multi-step syntheses, it is often necessary to "protect" one or both hydroxyl groups to prevent them from reacting under certain conditions. A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove when no longer needed. libretexts.org
Protection: Due to the steric hindrance around the tertiary hydroxyl group, the primary hydroxyl group can often be selectively protected using bulky protecting groups. thieme-connect.de Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. masterorganicchemistry.com For example, tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups can be selectively introduced at the primary position. thieme-connect.de Another common strategy is the formation of a tetrahydropyranyl (THP) ether by reacting the alcohol with dihydropyran (DHP) under acidic conditions. libretexts.orgmdpi.com
Deprotection: The removal of these protecting groups is a critical step. The choice of deprotection agent depends on the specific protecting group used. Silyl ethers are typically cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. thieme-connect.demasterorganicchemistry.com THP ethers are readily removed by treatment with aqueous acid. libretexts.org The ability to selectively deprotect one silyl ether in the presence of another is a powerful tool in complex syntheses. thieme-connect.de For instance, different silyl groups exhibit varied stability to acidic or basic conditions, allowing for sequential removal. thieme-connect.de
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBS | TBS-Cl, imidazole | TBAF, HF, Acetic Acid |
| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole | TBAF, HF, Acid |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH | Aqueous acid (e.g., HCl, p-TsOH) |
| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) |
Functionalization for Solid-Phase Applications
Solid-phase synthesis is a technique where molecules are built on an insoluble polymer support, simplifying purification by allowing excess reagents and by-products to be washed away. chempep.comgoogle.com this compound can be functionalized and attached to a solid support to act as a scaffold or linker in the synthesis of compound libraries. researchgate.net
To be used in solid-phase synthesis, the compound must be covalently attached to the resin. chempep.com This is typically achieved by reacting one of its hydroxyl groups with a functional group on the resin. For example, the primary hydroxyl group can be attached to a resin that has a carboxylic acid functionality, forming an ester linkage. peptide.com The tertiary hydroxyl group would then be available for further synthetic modifications. Alternatively, the primary hydroxyl group can be converted into a different functional group, such as a carboxylic acid through oxidation, which can then be used to anchor the molecule to an amine-functionalized resin. The choice of linker and attachment strategy is crucial as it dictates the conditions under which the final product can be cleaved from the solid support. peptide.com
Chemoselective Modifications
Chemoselectivity refers to the preferential reaction of one functional group over another. For this compound, the key challenge and opportunity lie in the selective modification of the primary versus the tertiary hydroxyl group. acs.org
The primary hydroxyl group is sterically less hindered and generally more nucleophilic than the tertiary hydroxyl group. This difference in reactivity allows for selective reactions under carefully controlled conditions. For example:
Selective Esterification/Etherification: As mentioned, reactions with bulky reagents will preferentially occur at the primary alcohol.
Selective Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using specific oxidizing agents (e.g., PCC, PDC, or TEMPO-based systems) while leaving the more sterically hindered and less reactive tertiary alcohol untouched.
Payne-type Rearrangements: In derivatives like aziridinemethanol tosylates, the presence of a neighboring hydroxyl group can lead to complex rearrangements, where the initial structure influences the final product, highlighting the intricate reactivity of such diols. acs.org
In a study involving a similar diol, homovanillyl alcohol, the primary alcohol had to be protected (acetylated) before performing a demethylation reaction on another part of the molecule, demonstrating a common strategy to achieve chemoselectivity. rsc.orgresearchgate.net This highlights that achieving desired transformations on complex molecules often requires a multi-step approach involving protection and deprotection to direct the reactivity of specific functional groups. rsc.orgresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(2-hydroxyethyl)cyclohexanol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The protons on the oxygen-bearing carbon of an alcohol typically appear in the 3.4 to 4.5 δ range due to the deshielding effect of the oxygen atom. pressbooks.pub In a related compound, 4-(2-hydroxyethyl)cyclohexanol, the signals for the hydroxyethyl (B10761427) group appear at distinct chemical shifts. tcichemicals.com For this compound, the protons of the cyclohexyl ring would present as a complex series of multiplets, typically in the 1.0 to 2.0 ppm range. The two hydroxyl protons would likely appear as broad singlets, the exact position of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbon atoms bonded to electron-withdrawing hydroxyl groups are deshielded and thus resonate at lower fields (higher ppm values). pressbooks.pub In alcohols, the carbon atom bearing the -OH group typically absorbs in the 50 to 80 δ range. pressbooks.pubcompoundchem.com For this compound, one would expect to see distinct signals for the quaternary carbon of the cyclohexyl ring attached to the hydroxyl group and the ethyl side chain, the five other carbons of the cyclohexyl ring, and the two carbons of the hydroxyethyl side chain. The carbon attached to the tertiary hydroxyl group would likely appear around 70-80 ppm, while the carbon of the primary hydroxyl group would be in the 60-70 ppm range. The remaining cyclohexyl carbons would appear at higher fields (20-40 ppm).
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (Quaternary carbon with -OH) | 70 - 80 |
| Cyclohexyl -CH₂- carbons | 20 - 40 |
| -CH₂- (attached to C-1) | 40 - 50 |
| -CH₂-OH (primary alcohol) | 60 - 70 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of two hydroxyl (-OH) groups.
Alcohols typically exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. pressbooks.pubpressbooks.pub This broadening is a result of intermolecular hydrogen bonding. pressbooks.pub For this compound, a prominent broad band in this region would be a key indicator of the hydroxyl groups.
Another significant absorption is the C-O stretching vibration, which for alcohols generally appears in the range of 1000-1200 cm⁻¹. pressbooks.pub The spectrum would also show C-H stretching vibrations from the cyclohexyl and ethyl groups, typically in the 2850-3000 cm⁻¹ range. pressbooks.pub
Table 2: Characteristic IR Absorption Bands for this compound This table is based on established IR correlation charts.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H (sp³ hybridized) | Stretching | 2850 - 3000 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1000 - 1200 | Strong |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture. jmchemsci.com
For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ). guidechem.com However, in electron ionization (EI) mass spectrometry, the molecular ion of alcohols can sometimes be weak or absent.
Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), resulting in an [M-18]⁺ peak. Another typical fragmentation is the alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could lead to several characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. To enhance volatility for GC-MS analysis, derivatization, such as trimethylsilylation, is often employed. researchgate.net
Table 3: Potential Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation patterns based on general principles of mass spectrometry for alcohols.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 126 | [C₈H₁₄O]⁺ | Loss of H₂O |
| 113 | [C₇H₁₃O]⁺ | Loss of -CH₂OH |
| 99 | [C₆H₁₁O]⁺ | Loss of -CH₂CH₂OH |
| 81 | [C₆H₉]⁺ | Loss of H₂O and -CH₂CH₂OH |
Advanced Vibrational Spectroscopy Techniques (Theoretical and Experimental)
Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, coupled with theoretical calculations, offer a deeper understanding of the vibrational modes of a molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C-C stretching and skeletal vibrations of the cyclohexyl ring would be expected to show strong signals in the Raman spectrum. The O-H stretching band is also observable in Raman spectra, though it is typically weaker and less broad than in the IR spectrum. ias.ac.in
Theoretical and Experimental Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. researchgate.netresearcher.life By comparing the theoretically predicted spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational bands can be achieved. researchgate.net This correlative approach allows for a more confident and comprehensive structural elucidation and conformational analysis of this compound. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a leading quantum mechanical method used to calculate the electronic structure of molecules. It is instrumental in predicting a wide array of properties, including molecular geometries, reaction energies, and spectroscopic signatures, by approximating the complex many-electron problem to a more manageable one based on the electron density.
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(2-Hydroxyethyl)cyclohexanol, this analysis is extended to conformational analysis to identify the various stable conformers and their relative energies.
The structure of this compound features two main sources of conformational variability: the cyclohexane (B81311) ring and the rotatable bonds of the hydroxyethyl (B10761427) side chain. The cyclohexane ring predominantly adopts a low-energy chair conformation. The substituents—the tertiary hydroxyl group and the hydroxyethyl group—can be positioned in either axial or equatorial orientations. Generally, substituents are more stable in the equatorial position to minimize steric strain. gmu.edu
For this compound, the large hydroxyethyl group would be strongly preferred in the equatorial position. The orientation of the side chain, defined by the dihedral angles around the C-C and C-O bonds, would also lead to different conformers. Intramolecular hydrogen bonding between the two hydroxyl groups is a key factor that can stabilize certain conformations. DFT calculations are essential to quantify the energetic balance between steric hindrance and stabilizing interactions like hydrogen bonds.
Table 1: Illustrative Conformational Energy Differences in Substituted Cyclohexanols. (Note: This data is for cyclohexanol (B46403) and serves as an example of the analysis that would be applied to this compound).
| Conformer (Substituent Position) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Equatorial | 0.00 | ~70-90% |
| Axial | ~0.5 - 1.0 | ~10-30% |
This table illustrates the typical energy preference for an equatorial substituent on a cyclohexane ring. A full conformational analysis of this compound would involve exploring rotations of the side chain in addition to the ring flip.
DFT is used to calculate the molecular orbitals and their energies, providing critical information about the electronic behavior of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl groups, while the LUMO would be distributed across the anti-bonding orbitals of the C-O and C-C bonds.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. dergipark.org.tr It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). chalcogen.ro This analysis is particularly useful for identifying and characterizing intramolecular hydrogen bonds and other hyperconjugative interactions that contribute to molecular stability. chalcogen.roresearchgate.net In this compound, NBO analysis would be used to confirm and quantify the strength of the intramolecular hydrogen bond between the two hydroxyl groups.
Table 2: Example of Calculated Electronic Properties for a Model Alcohol.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | ~ -7.0 eV | Energy of the highest occupied molecular orbital (electron-donating ability) |
| ELUMO | ~ +1.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| HOMO-LUMO Gap | ~ 8.5 eV | Indicates high chemical stability and low reactivity |
| NBO E(2) for O-H···O | ~ 2-5 kcal/mol | Stabilization energy from intramolecular hydrogen bonding |
These values are illustrative and demonstrate the type of data generated from DFT and NBO calculations.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. q-chem.com This is achieved by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) at the optimized geometry. q-chem.com
The resulting theoretical spectrum serves as a "molecular fingerprint" that can be compared with experimental spectra to verify the structure of the synthesized compound. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement. mdpi.com For this compound, key vibrational modes would include the O-H stretching of the two hydroxyl groups (one free and one potentially hydrogen-bonded), C-H stretching of the cyclohexane and ethyl groups, C-O stretching, and various bending and skeletal modes.
Table 3: Illustrative Calculated Vibrational Frequencies for Cyclohexanol.
| Vibrational Mode | Typical Calculated Frequency (cm-1) | Expected Experimental Region (cm-1) |
|---|---|---|
| O-H Stretch | ~3800 | ~3600 (free), ~3400 (H-bonded) |
| C-H Stretch (asymmetric) | ~3050 | ~2930 |
| C-H Stretch (symmetric) | ~2980 | ~2850 |
| C-O Stretch | ~1100 | ~1070 |
This table shows representative vibrational modes. The presence of two hydroxyl groups in this compound would lead to more complex spectra, with distinct peaks for each functional group environment.
DFT is a powerful tool for investigating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. rsc.org
For reactions involving this compound, such as dehydration, oxidation, or esterification, DFT could be used to compare different possible pathways. For example, in an acid-catalyzed dehydration, DFT could determine whether it is more favorable to eliminate the tertiary hydroxyl group to form an endocyclic or exocyclic double bond, or to eliminate the primary hydroxyl group. By comparing the activation energies for each potential pathway, the most likely reaction mechanism and resulting product can be predicted. nih.gov
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals information about dynamic processes, thermodynamic properties, and intermolecular interactions in a condensed phase (e.g., liquid or solution). biorxiv.org
MD simulations are particularly well-suited for analyzing the complex network of intermolecular interactions that govern the behavior of molecules in solution. For this compound, which has two hydrogen-bond donor and acceptor sites, MD simulations can provide a detailed picture of its solvation structure and its interactions with neighboring molecules. nih.gov
A key tool for this analysis is the Radial Distribution Function (RDF), g(r), which describes the probability of finding another atom at a certain distance from a reference atom. mdpi.com Sharp peaks in the RDF indicate structured interactions. For example, an MD simulation of this compound in water would allow for the calculation of RDFs between the hydroxyl oxygen/hydrogen atoms and water oxygen/hydrogen atoms. The position of the first peak in the O···H-Owater RDF, typically around 1.8 Å, would confirm the presence of strong hydrogen bonds. mdpi.com By integrating the RDF, one can determine the coordination number, or the average number of water molecules in the first solvation shell. This analysis provides fundamental insights into how the molecule interacts with its environment, which is crucial for understanding its solubility and transport properties.
Solvent Effects Modeling
Solvent effects modeling is a critical area of computational chemistry that seeks to understand how a solvent influences the structure, stability, and reactivity of a solute molecule. The interactions between the solute, this compound, and surrounding solvent molecules can significantly alter its behavior compared to the gas phase. Modeling techniques are generally divided into two categories: implicit and explicit solvent models.
In the context of reactions like hydrogenations, the choice of solvent can affect reaction rates by influencing the solubility and transport of reactants like hydrogen gas to the catalyst surface. For diol compounds such as this compound, the ability of a solvent to form hydrogen bonds would be a key factor influencing its conformation and intermolecular interactions.
Despite the availability of these powerful modeling techniques, specific studies detailing the application of solvent effects modeling to this compound are not prominent in surveyed scientific literature. Such research would be valuable for predicting its solubility in various media and understanding its conformational preferences, which are dictated by the intramolecular hydrogen bond between the two hydroxyl groups and its competition with solvent molecules.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to determine the electronic structure and predict various molecular properties from first principles. Methods like Density Functional Theory (DFT) are powerful tools for computing the equilibrium geometry, vibrational frequencies, and electronic properties of molecules like this compound. While specific, in-depth research articles detailing comprehensive quantum chemical analyses for this compound are limited, chemical databases provide a range of computed properties based on these methods.
These computed properties offer a quantitative glimpse into the molecule's characteristics. For instance, the molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Descriptors such as the partition coefficient (LogP) predict the molecule's distribution between an oily and an aqueous phase, indicating its relative lipophilicity or hydrophilicity. The topological polar surface area (TPSA) is another crucial descriptor that correlates with hydrogen bonding potential and is often used to predict transport properties.
Other calculated values, including the number of hydrogen bond donors and acceptors, rotatable bonds, and the molecule's complexity, provide further structural and functional information. These properties are fundamental in fields ranging from materials science to drug discovery for predicting the behavior and interactions of a chemical compound.
Below is a table of molecular properties for this compound computed using quantum chemical methods and available in public databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| Exact Mass | 144.11503 Da | |
| XLogP3-AA | 1.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 40.5 Ų | |
| Complexity | 95.4 | |
| Formal Charge | 0 |
Applications in Advanced Materials Science and Organic Chemistry Research
Role as a Chiral Auxiliary in Asymmetric Synthesis
Asymmetric synthesis is a critical field in organic chemistry focused on the selective production of a specific stereoisomer of a chiral molecule. A common strategy to achieve this is through the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed for potential reuse.
While various chiral alcohols and diols, such as trans-2-phenyl-1-cyclohexanol (B1200244) and (S,S)-cyclohexane-1,2-diol, have been successfully employed as chiral auxiliaries, there is no specific evidence in the reviewed literature to suggest that 1-(2-Hydroxyethyl)cyclohexanol is commonly used for this purpose. In principle, if resolved into its enantiomers, the chiral centers within this compound could influence the stereoselectivity of reactions at a prochiral center attached to one of its hydroxyl groups. However, the lack of published research on this application indicates it may not be a preferred auxiliary, possibly due to challenges in its enantioselective synthesis or lower efficacy compared to established auxiliaries.
Building Block for Complex Organic Molecules
Organic building blocks are relatively simple molecules that serve as starting materials for the synthesis of more complex molecular structures, including natural products and pharmaceuticals. These building blocks typically possess functional groups that allow for their incorporation into a larger molecular framework.
The structure of this compound, containing two hydroxyl groups with different reactivities (primary vs. tertiary), makes it a potentially versatile building block. The primary hydroxyl group can be selectively functionalized or oxidized under milder conditions compared to the more sterically hindered tertiary hydroxyl group. This differential reactivity could be exploited in multi-step syntheses to introduce various functionalities. However, a review of scientific literature does not reveal specific examples of this compound being used as a key building block in the total synthesis of complex natural products or other intricate organic molecules.
Precursor in Polymer and Macromolecular Chemistry
Polymers are large molecules composed of repeating structural units, known as monomers. The properties of a polymer are largely determined by the structure of its constituent monomers. Diols are common monomers or co-monomers in the synthesis of various polymers, particularly polyesters and polyurethanes.
Monomer Synthesis
While this compound is itself a diol and could potentially act as a monomer, there is no direct evidence in the literature of it being synthesized as a specific monomer for subsequent polymerization reactions. Its synthesis would likely involve the hydroxylation of 2-cyclohexylethanol (B1346017) or a related precursor.
Diol Functionality in Polymerization
The two hydroxyl groups of this compound allow it to act as a difunctional monomer in step-growth polymerization. It could theoretically react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The bulky cyclohexyl group would be incorporated into the polymer backbone, potentially influencing properties such as thermal stability, rigidity, and solubility. Despite this potential, there is a lack of specific research detailing the use of this compound in polymerization processes to create novel polymeric materials.
Intermediacy in the Synthesis of Specialty Chemicals (e.g., Nylon Precursors, other Industrial Intermediates)
Specialty chemicals are produced for specific applications and include a wide range of compounds such as pharmaceuticals, agrochemicals, and polymers. The synthesis of these chemicals often involves multiple steps with various chemical intermediates.
The production of nylon, a major industrial polymer, involves precursors such as adipic acid and caprolactam, which are typically synthesized from cyclohexanol (B46403) and cyclohexanone (B45756). While these precursors are structurally related to this compound, there is no information to suggest that this compound serves as an intermediate in the industrial production of nylon or other major specialty chemicals. Its synthesis and potential conversion pathways to these key industrial intermediates are not described in the reviewed literature.
Applications in Carbon-Based Material Synthesis (e.g., Graphenic Materials)
Graphenic materials, such as graphene and graphene oxide, are two-dimensional sheets of carbon atoms with exceptional electronic, mechanical, and thermal properties. The functionalization of these materials is a key area of research to tailor their properties for specific applications, such as in composites, sensors, and biomedical devices.
The synthesis and functionalization of graphenic materials often involve the use of various organic molecules. For instance, alcohols can be used as reducing agents for graphene oxide or as functionalizing agents to modify its surface properties. Although the hydroxyl groups of this compound could potentially interact with the surface of graphene oxide, there is no published research demonstrating its use in the synthesis or functionalization of graphene or other carbon-based nanomaterials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Hydroxyethyl)cyclohexanol, and how can reaction efficiency be validated?
- Methodological Answer : A two-step reactive distillation process, analogous to cyclohexanol synthesis (indirect hydration of cyclohexene via esterification and hydrolysis), can be adapted. Key parameters include catalyst loading (e.g., acid catalysts like formic acid) and temperature control to minimize side reactions. Validate efficiency using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify yield and purity. Reaction feasibility can be modeled via residue curve analysis for distillation optimization .
Q. How can the structural and functional properties of this compound be characterized?
- Methodological Answer : Employ spectroscopic techniques:
- IR Spectroscopy : Identify hydroxyl (-OH) and ether (C-O-C) stretches.
- NMR (¹H/¹³C) : Assign cyclohexane ring protons (δ 1.2–2.0 ppm) and hydroxyethyl group signals (δ 3.4–3.8 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 158 for C₈H₁₆O₂). Reference databases like NIST Chemistry WebBook ensure spectral accuracy .
Q. What experimental strategies mitigate side reactions during hydroxyethyl functionalization of cyclohexanol?
- Methodological Answer : Control reaction conditions to avoid over-oxidation or dehydration:
- Use mild oxidizing agents (e.g., pyridinium chlorochromate) for selective hydroxyethylation.
- Monitor pH and temperature (e.g., <100°C) to suppress cyclohexene formation.
- Apply fractional distillation for purification, guided by liquid-liquid equilibria (LLE) data for water-cyclohexanol-solvent systems .
Advanced Research Questions
Q. How do copper-based catalysts influence the dehydrogenation of this compound, and what oxidation states are most active?
- Methodological Answer : Copper catalysts in varying oxidation states (Cu⁺ vs. Cu⁰) exhibit distinct activities. Monovalent copper (Cu⁺) shows higher selectivity for dehydrogenation to ketones (e.g., cyclohexanone derivatives), while metallic copper (Cu⁰) may promote undesired aromatization. Characterize catalysts via X-ray photoelectron spectroscopy (XPS) and test activity in fixed-bed reactors under controlled H₂ flow .
Q. How can stereoselective synthesis of this compound derivatives be achieved for chiral applications?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation conditions). For example, propargylic alcohol precursors can be stereospecifically reduced via hydrogenation with Pd/BaSO₄ to yield (Z)- or (E)-configured alkenes. Verify stereochemistry via polarimetry or chiral HPLC .
Q. What computational models predict the thermodynamic stability of this compound in solvent systems?
- Methodological Answer : Apply the UNIQUAC or NRTL models to correlate LLE data for ternary systems (e.g., water + cyclohexanol + mesityl oxide). Optimize extraction efficiency by calculating distribution coefficients (D) and selectivity (S) at varying temperatures (303–323 K). Validate predictions against experimental tie-line data .
Q. How do substituents on the cyclohexane ring affect the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with methyl or isopropyl substituents (e.g., 5-methyl-2-(1-methylethyl)cyclohexanol) and evaluate antimicrobial/antioxidant activity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
